molecular formula C16H18BrNO4S B239787 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide

4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide

Cat. No. B239787
M. Wt: 400.3 g/mol
InChI Key: UFWDCHKAJHSZQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in the synthesis of various pharmaceuticals and has shown promising results in treating various diseases. In

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a reduction in inflammation, cell growth, and viral replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide are still being studied. However, it has been shown to have anti-inflammatory, anticancer, and antiviral properties. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide in lab experiments include its ability to inhibit the activity of certain enzymes and proteins, its anti-inflammatory properties, and its potential use in the treatment of various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide. These include further research into its mechanism of action, its potential use in the treatment of neurological disorders, and its potential use in the synthesis of new pharmaceuticals. Additionally, more studies are needed to fully understand the advantages and limitations of using this compound in lab experiments.
In conclusion, 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide is a chemical compound that has shown promising results in various scientific research applications. While further research is needed to fully understand its mechanism of action and potential uses, this compound has the potential to be a valuable tool in the development of new pharmaceuticals and the treatment of various diseases.

Synthesis Methods

The synthesis of 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide involves the reaction of 3,4-dimethoxyphenethylamine with 4-bromo-benzenesulfonyl chloride in the presence of a base. The reaction occurs in a solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting compound is then purified by recrystallization or chromatography.

Scientific Research Applications

4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide has shown promising results in various scientific research applications. This compound has been used in the synthesis of various pharmaceuticals such as anti-inflammatory drugs, anticancer drugs, and antiviral drugs. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide

Molecular Formula

C16H18BrNO4S

Molecular Weight

400.3 g/mol

IUPAC Name

4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide

InChI

InChI=1S/C16H18BrNO4S/c1-21-15-8-3-12(11-16(15)22-2)9-10-18-23(19,20)14-6-4-13(17)5-7-14/h3-8,11,18H,9-10H2,1-2H3

InChI Key

UFWDCHKAJHSZQT-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)Br)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)Br)OC

Origin of Product

United States

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